molecular formula C21H18FN3O2S B1251859 4-[3-(3-Fluorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide

4-[3-(3-Fluorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide

Cat. No. B1251859
M. Wt: 395.5 g/mol
InChI Key: AOUHEBALMWXJRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(3-fluorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide is a sulfonamide.

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry Applications

  • Synthesis of Complex Molecules : A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of various pharmaceuticals, demonstrates the importance of developing efficient synthetic pathways for complex molecules, which could be relevant for synthesizing derivatives of the specified compound (Qiu et al., 2009).
  • Heterocyclic Compound Synthesis : The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones as a privileged scaffold in the synthesis of heterocycles underscores the versatility of pyrazoline derivatives in creating bioactive molecules, highlighting potential applications in designing new drugs or materials (Gomaa & Ali, 2020).

Environmental Impact and Detection

  • Advanced Oxidation Processes : Research on the degradation of acetaminophen by advanced oxidation processes sheds light on the environmental impact of pharmaceutical compounds and their breakdown products. This is relevant for understanding the environmental behavior and degradation pathways of complex organic molecules, including the specified compound (Qutob et al., 2022).

Ecological Risks and Toxicity

  • Ecological Risks of Organic Sunscreen Components : A review on the occurrences, toxicities, and ecological risks of benzophenone-3, commonly found in sunscreen products, illustrates the importance of assessing the environmental impact of organic compounds used in consumer products. Similar assessments may be necessary for understanding the ecological footprint of the specified compound and its derivatives (Kim & Choi, 2014).

properties

Product Name

4-[3-(3-Fluorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide

Molecular Formula

C21H18FN3O2S

Molecular Weight

395.5 g/mol

IUPAC Name

4-[3-(3-fluorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide

InChI

InChI=1S/C21H18FN3O2S/c22-17-8-4-7-16(13-17)21-14-20(15-5-2-1-3-6-15)24-25(21)18-9-11-19(12-10-18)28(23,26)27/h1-13,21H,14H2,(H2,23,26,27)

InChI Key

AOUHEBALMWXJRC-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N)C4=CC(=CC=C4)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(3-Fluorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide
Reactant of Route 2
4-[3-(3-Fluorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-[3-(3-Fluorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-[3-(3-Fluorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide
Reactant of Route 5
4-[3-(3-Fluorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-[3-(3-Fluorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.